2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide
Overview
Description
Synthesis Analysis
The synthesis of indole-based acetamides involves strategic organic synthesis techniques. For example, a novel synthetic route was developed for a related compound, 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole, highlighting the complexity and creativity involved in synthesizing such molecules. The synthesis featured multiple steps, starting from phenylhydrazine hydrochloride and dimethyl (R)-2-(3-oxocyclohexyl)malonate, showcasing the intricate nature of constructing indole-based compounds (Uludağ & Serdaroğlu, 2020).
Molecular Structure Analysis
Molecular structure analysis plays a crucial role in understanding the physical and chemical properties of a compound. Studies on similar indole derivatives have utilized techniques like X-ray diffraction, NMR, and DFT calculations to elucidate their structure, demonstrating the planarity and conjugation within the molecule, which are critical for its reactivity and interaction with other molecules. For instance, the orientation of the acetamide group in certain indole derivatives arises from intramolecular hydrogen bonding, which significantly influences the compound's overall stability and reactivity (Helliwell et al., 2011).
Chemical Reactions and Properties
Indole acetamides undergo various chemical reactions, contributing to their wide range of properties and potential applications. The hydrogen abstraction reaction from acetamide, forming radicals, signifies the reactive nature of these compounds, enabling further chemical transformations that could be relevant in astrochemistry and potentially in synthetic organic chemistry. Such reactions underscore the versatility and reactivity of indole acetamides, paving the way for their use in synthesizing more complex molecules (Haupa, Ong, & Lee, 2020).
Physical Properties Analysis
The physical properties of indole acetamides, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of intramolecular hydrogen bonding and weak pi-pi interactions, as seen in related compounds, influences these properties by affecting the compound's stability and state of matter at room temperature. Such characteristics are crucial for determining the compound's suitability for various applications, including material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of “2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide” and related molecules, including reactivity towards different chemical agents, stability under various conditions, and potential biological activity, are of paramount interest. For instance, the antioxidant properties of indole acetamide derivatives underscore their potential therapeutic applications. The ability to scavenge free radicals and protect against oxidative stress is a valuable trait, positioning these compounds as candidates for further pharmaceutical development (Gopi & Dhanaraju, 2020).
Scientific Research Applications
Antimicrobial Properties: Certain derivatives of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds showed promising activities, particularly 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide, which exhibited significant antimicrobial properties (Debnath & Ganguly, 2015).
Tubulin Inhibitor: A derivative named 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) has been identified as a potent tubulin inhibitor and is under preclinical development. Its synthesis and spectroscopic characterization have been described, indicating its potential in cancer research (Knaack et al., 2001).
Cardiotonic Activity: New substituted derivatives have been synthesized and examined for their inotropic activity in isolated dog ventricular tissues. Among these, a specific compound demonstrated very potent activity, suggesting potential use in cardiotonic applications (Lee et al., 1995).
Antifungal Agents: Some 2-oxo-morpholin-3-yl-acetamide derivatives, including a structure related to 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide, have been identified as broad-spectrum antifungal agents, particularly against Candida species. These compounds also show potential in vivo efficacy against systemic Candida albicans infection (Bardiot et al., 2015).
Antioxidant Properties: Certain N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl acetamide derivatives have been synthesized and evaluated for their antioxidant activity. The results revealed considerable activity in standard antioxidant assays, indicating their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
Anxiolytic Activity: Derivatives of 2-oxyindolin-3-glyoxylic acid, structurally related to 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide, have been investigated for their anxiolytic activity. Computer prediction and experimental confirmation suggested their potential in addressing anxiety disorders (Lutsenko et al., 2013).
properties
IUPAC Name |
2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(16)11(15)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUGYEVWNQNDDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)C1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951697 | |
Record name | 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide | |
CAS RN |
29095-44-1 | |
Record name | N,N-Dimethyl-α-oxo-1H-indole-3-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29095-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029095441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC71955 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-α-oxo-1H-indole-3-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(1H-INDOL-3-YL)-N,N-DIMETHYL-2-OXO-ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H7BWU2Q2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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